An In-depth Technical Guide to the Synthesis and Characterization of Dichlorodiphenylmethane
An In-depth Technical Guide to the Synthesis and Characterization of Dichlorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: This document provides a comprehensive overview of the synthesis and characterization of dichlorodiphenylmethane. Initial searches for "dichlorodiphenoxymethane" did not yield specific results, suggesting a potential ambiguity in the compound name. The information presented here pertains to dichlorodiphenylmethane, a well-documented and synthetically significant compound.
Dichlorodiphenylmethane, also known by synonyms such as benzophenone dichloride and diphenyldichloromethane, is a geminal dihalide with the chemical formula (C₆H₅)₂CCl₂.[1] It serves as a valuable precursor in organic synthesis, particularly for the preparation of other organic molecules.[2] This guide details its synthesis, purification, and comprehensive characterization using modern spectroscopic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of dichlorodiphenylmethane is presented below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₀Cl₂ | [2][3] |
| Molecular Weight | 237.12 g/mol | [2][3] |
| Appearance | Slightly yellow liquid or colorless solid | [2] |
| Boiling Point | 305 °C (lit.) | [2] |
| 193 °C @ 30 mmHg | [2] | |
| 164-167 °C @ 12 Torr | [2] | |
| Melting Point | 146 to 150 °C (decomposes) | [2] |
| Density | 1.235 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.605 (lit.) | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| CAS Number | 2051-90-3 | [4] |
Synthesis of Dichlorodiphenylmethane
Dichlorodiphenylmethane can be synthesized through several established methods. The most common and effective routes involve the reaction of benzophenone with phosphorus pentachloride or a Friedel-Crafts reaction.[1][5]
1. From Benzophenone and Phosphorus Pentachloride
This method is a classic transformation of a carbonyl group into a geminal dichloride.[5]
Reaction: (C₆H₅)₂CO + PCl₅ → (C₆H₅)₂CCl₂ + POCl₃[1]
Experimental Protocol:
-
Materials: Benzophenone, Phosphorus pentachloride (PCl₅).[2]
-
Equipment: Round-bottom flask, reflux condenser, oil bath with magnetic stirrer.[2]
-
Procedure:
-
In a round-bottom flask, combine benzophenone and phosphorus pentachloride.[2]
-
Fit the flask with a reflux condenser to prevent the escape of volatile reagents and products.[2]
-
Heat the reaction mixture in an oil bath.[5] The reaction is typically maintained at a high temperature to ensure complete conversion.[2]
-
After several hours of reflux, allow the mixture to cool to room temperature.[5]
-
The crude product is then purified by vacuum distillation to separate the dichlorodiphenylmethane from the byproduct, phosphorus oxychloride (POCl₃), and any unreacted starting materials.[5]
-
2. Friedel-Crafts Alkylation
This synthesis route involves the reaction of benzene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[1][6]
Experimental Protocol:
-
Materials: Benzene, Carbon Tetrachloride (CCl₄), Anhydrous Aluminum Chloride (AlCl₃).[6]
-
Equipment: Flame-dried, three-necked round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser connected to a gas trap.[6]
-
Procedure:
-
Set up the reaction apparatus, ensuring all glassware is thoroughly dried to prevent deactivation of the catalyst.[6]
-
Charge the flask with anhydrous benzene and cool it in an ice bath to 0-5 °C.[6]
-
Slowly add anhydrous aluminum chloride to the stirred benzene.[6]
-
Add carbon tetrachloride dropwise from the dropping funnel over 30-60 minutes, maintaining a low temperature.[6]
-
After the addition is complete, the reaction mixture is typically stirred for an extended period to ensure completion.
-
The reaction is then carefully quenched by pouring it into an ice-water mixture to hydrolyze the catalyst.[6]
-
The organic layer is separated, washed with water, and dried over an anhydrous drying agent.[5]
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.[5]
-
Characterization of Dichlorodiphenylmethane
Comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of the synthesized dichlorodiphenylmethane.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). The aromatic protons of the two phenyl rings typically appear as a multiplet in the range of δ 7.20 - 7.60 ppm.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum, acquired with proton decoupling, provides information on the different carbon environments in the molecule.[7]
| ¹H NMR Spectroscopic Data | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.60 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| Solvent: CDCl₃ |
| ¹³C NMR Spectroscopic Data | |
| Chemical Shift (δ) ppm | Assignment |
| 83.4 | Quaternary Carbon (C(Cl)₂) |
| 127.9 | Aromatic CH |
| 128.8 | Aromatic CH |
| 129.7 | Aromatic CH |
| 141.2 | Aromatic C (ipso) |
| Solvent: CDCl₃ |
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) plates.[7]
-
Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically scanned from 4000 to 600 cm⁻¹.[7]
| Key IR Absorption Bands | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H stretch |
| 1595, 1490, 1450 | Strong | Aromatic C=C ring stretch |
| 840 | Strong | C-Cl stretch |
| 770, 695 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS).[7]
-
Ionization: Electron Ionization (EI) at 70 eV is a common method.[7]
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).[7] The mass spectrum is analyzed to identify the molecular ion peak and major fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key indicator for the presence of two chlorine atoms.[8]
| Mass Spectrometry Data | |
| m/z | Relative Intensity (%) |
| 236 (M⁺) | Corresponds to the molecular ion. The isotopic pattern for two chlorine atoms should be observed. |
| 201 | [M-Cl]⁺ |
| 165 | [M-2Cl]⁺ or [C₁₃H₉]⁺ |
| Note: Fragmentation patterns can vary based on the instrument and conditions. |
Reactions of Dichlorodiphenylmethane
Dichlorodiphenylmethane is a versatile intermediate. It readily undergoes hydrolysis to form benzophenone.[1] Additionally, it can be used in reductive dehalogenation reactions with copper or nickel to produce tetraphenylethylene.[1]
This technical guide provides a foundational understanding of the synthesis and characterization of dichlorodiphenylmethane, offering valuable protocols and data for researchers in organic chemistry and drug development.
References
- 1. Diphenyldichloromethane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Dichlorodiphenylmethane | C13H10Cl2 | CID 16327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dichlorodiphenoxymethane | 4885-03-4 | Benchchem [benchchem.com]
